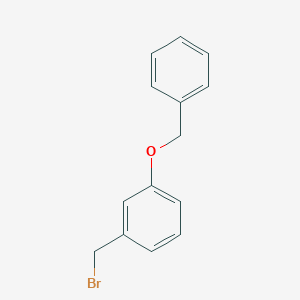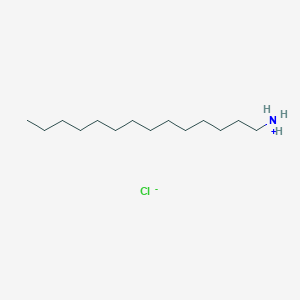
Tetradecylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecylamine hydrochloride (TDAC) is a quaternary ammonium salt that is widely used as a surfactant and a cationic collector in the flotation of minerals. TDAC is synthesized through a simple and cost-effective method, which involves the reaction of tetradecylamine with hydrochloric acid.
Wirkmechanismus
The mechanism of action of Tetradecylamine hydrochloride in the flotation of minerals involves the adsorption of Tetradecylamine hydrochloride onto the surface of the mineral particles, which results in the formation of a hydrophobic layer. This hydrophobic layer attracts the air bubbles, which then attach to the mineral particles and carry them to the surface of the flotation cell. The selectivity of Tetradecylamine hydrochloride in mineral flotation is attributed to the electrostatic attraction between the positively charged Tetradecylamine hydrochloride molecules and the negatively charged mineral surfaces.
Biochemical and Physiological Effects:
Tetradecylamine hydrochloride has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, Tetradecylamine hydrochloride can cause skin and eye irritation, and inhalation of Tetradecylamine hydrochloride dust can cause respiratory irritation. Tetradecylamine hydrochloride has no known physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tetradecylamine hydrochloride in laboratory experiments include its low cost, ease of synthesis, and excellent selectivity and efficiency in the flotation of minerals. However, Tetradecylamine hydrochloride has some limitations, including its sensitivity to pH and the presence of other ions in the solution, which can affect its performance in mineral flotation.
Zukünftige Richtungen
There are several future directions for the research on Tetradecylamine hydrochloride. One direction is to investigate the use of Tetradecylamine hydrochloride in the flotation of other minerals, such as rare earth minerals and coal. Another direction is to explore the use of Tetradecylamine hydrochloride in other applications, such as water treatment and oil recovery. Additionally, further research is needed to understand the mechanism of action of Tetradecylamine hydrochloride in mineral flotation and to optimize its performance in different mineral systems.
Synthesemethoden
Tetradecylamine hydrochloride is synthesized through the reaction of tetradecylamine with hydrochloric acid. The synthesis process involves the addition of tetradecylamine to a solution of hydrochloric acid, followed by heating and stirring. The resulting product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Tetradecylamine hydrochloride has been extensively used in scientific research, particularly in the field of mineral processing. Tetradecylamine hydrochloride is used as a cationic collector in the flotation of minerals, such as sulfide minerals, oxide minerals, and non-metallic minerals. Tetradecylamine hydrochloride has been shown to have excellent selectivity and efficiency in the flotation of minerals, making it a valuable tool in mineral processing research.
Eigenschaften
CAS-Nummer |
1838-04-6 |
|---|---|
Produktname |
Tetradecylamine hydrochloride |
Molekularformel |
C14H32ClN |
Molekulargewicht |
249.86 g/mol |
IUPAC-Name |
tetradecan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H31N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h2-15H2,1H3;1H |
InChI-Schlüssel |
KKWUACQXLWHLCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCN.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCC[NH3+].[Cl-] |
Andere CAS-Nummern |
1838-04-6 |
Verwandte CAS-Nummern |
2016-42-4 (Parent) |
Synonyme |
myristylamine N-tetradecylamine N-tetradecylamine acetate N-tetradecylamine citrate N-tetradecylamine hydrobromide N-tetradecylamine hydrochloride N-tetradecylamine hydrofluoride tetradecylamine acetate tetradecylammonium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





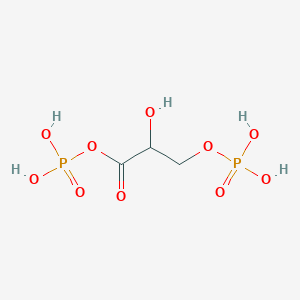
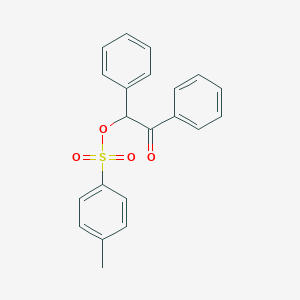
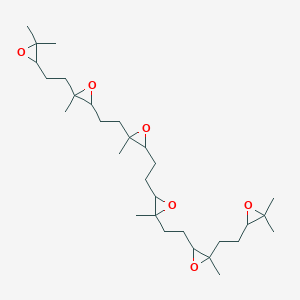
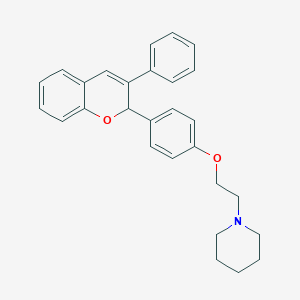
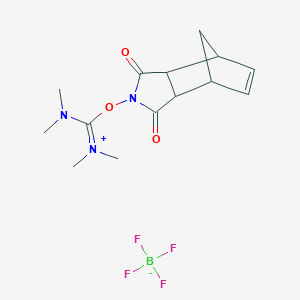
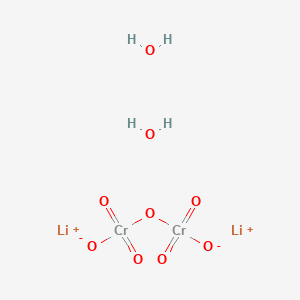
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)

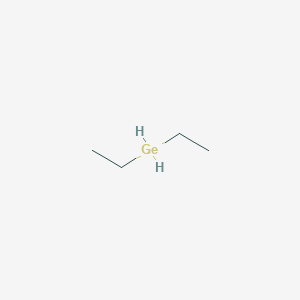

![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
